molecular formula C16H20FN3O B5121832 3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine

3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine

Cat. No. B5121832
M. Wt: 289.35 g/mol
InChI Key: FEGDGWRVSJVZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C19H24FN3O. It is commonly referred to as FMPD or Fluoro-methyl-pyridinamine. FMPD is a synthetic compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMPD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the levels of acetylcholine in the brain. FMPD has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of pain and inflammation.
Biochemical and Physiological Effects:
FMPD has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. FMPD has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMPD in lab experiments is its high potency and selectivity towards its target enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these enzymes and receptors. However, one of the limitations of using FMPD in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of FMPD. One potential direction is the development of FMPD derivatives that have improved solubility and bioavailability, which could make them more suitable for therapeutic applications. Another potential direction is the study of FMPD in combination with other drugs or therapies, to determine if it has synergistic effects that could enhance its therapeutic potential. Additionally, the study of FMPD in animal models of various diseases could provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of FMPD involves the reaction between 4-fluoro-2-methoxybenzylamine and N,N-dimethyl-2-pyridinamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the reaction can be improved by optimizing the reaction conditions.

Scientific Research Applications

FMPD has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. FMPD has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-20(2)16-13(5-4-8-19-16)11-18-10-12-6-7-14(17)9-15(12)21-3/h4-9,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDGWRVSJVZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-fluoro-2-methoxyphenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine

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